1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Biocatalysis Pictet-Spengler Reaction Stereochemistry

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS 147796‑05‑2) is a chiral 1,3‑disubstituted tetrahydro‑β‑carboline (THBC) featuring an n‑propyl group at C‑1 and a carboxylic acid at C‑3. It belongs to the broader class of 1‑substituted‑1,2,3,4‑tetrahydro‑9H‑pyrido[3,4‑b]indole‑3‑carboxylic acids (1‑R‑THBC‑3‑COOH), a scaffold recognized for its presence in food‑related nitrosation chemistry and as a key intermediate in bioactive alkaloid synthesis.

Molecular Formula C15H18N2O2
Molecular Weight 258.321
CAS No. 147796-05-2
Cat. No. B2731119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
CAS147796-05-2
Molecular FormulaC15H18N2O2
Molecular Weight258.321
Structural Identifiers
SMILESCCCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
InChIInChI=1S/C15H18N2O2/c1-2-5-12-14-10(8-13(16-12)15(18)19)9-6-3-4-7-11(9)17-14/h3-4,6-7,12-13,16-17H,2,5,8H2,1H3,(H,18,19)
InChIKeyMCRTVLJNXKXHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS 147796-05-2) – Procurement-Relevant Identity and Baseline for Differentiated Sourcing


1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS 147796‑05‑2) is a chiral 1,3‑disubstituted tetrahydro‑β‑carboline (THBC) featuring an n‑propyl group at C‑1 and a carboxylic acid at C‑3 . It belongs to the broader class of 1‑substituted‑1,2,3,4‑tetrahydro‑9H‑pyrido[3,4‑b]indole‑3‑carboxylic acids (1‑R‑THBC‑3‑COOH), a scaffold recognized for its presence in food‑related nitrosation chemistry and as a key intermediate in bioactive alkaloid synthesis [1]. The compound is commercially supplied as a racemic mixture or as the single (S)‑enantiomer, typically at ≥95 % purity, with an empirical formula of C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g mol⁻¹ .

Why 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid Cannot Be Replaced by Other 1‑Alkyl‑THBC‑3‑carboxylic Acids Without Re‑validation


The 1‑alkyl substituent length and branching directly govern both the physicochemical properties and the biological recognition of 1‑R‑THBC‑3‑COOH derivatives. In enzyme‑catalyzed Pictet‑Spengler reactions, the n‑propyl analogue induces a distinct inverted substrate‑binding mode in strictosidine synthase, leading to a switch in the absolute configuration of the product that is not observed with the natural secologanin substrate or with shorter‑chain aldehydes such as acetaldehyde [1]. In nitrosation kinetics, the rate and pH‑dependent yield of N‑nitroso formation vary systematically with the steric and electronic nature of the 1‑substituent; a generic 1‑R‑THBC‑3‑COOH cannot be assumed to exhibit identical reactivity [2]. Furthermore, the lipophilicity difference between the n‑propyl (calculated LogP ~2.94) and the 1‑methyl (LogP ~0.68) or 1‑ethyl (LogP ~1.8) congeners alters membrane permeability and metabolic stability, parameters that are critical for any downstream biological assay or formulation study . Replacing the 1‑propyl compound with a close analog without re‑establishing these parameters risks non‑reproducible data and procurement waste.

Quantitative Differentiation of 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid Against Its Closest 1‑Alkyl Congeners: A Procurement‑Focused Evidence Summary


Stereochemical Outcome Switch in Strictosidine Synthase: n‑Propyl vs. Acetaldehyde Substrate

In strictosidine synthase (STR) from Ophiorrhiza pumila, the n‑propyl aldehyde substrate (yielding 1‑n‑propyl‑THBC) binds in an inverted orientation relative to the natural substrate secologanin, resulting in a switch from the expected (R)‑product to the (S)‑configured 1‑n‑propyl‑THBC‑3‑carboxylic acid with up to 99 % enantiomeric excess (ee). In contrast, acetaldehyde (yielding 1‑methyl‑THBC) does not induce this binding‑mode inversion, producing the (R)‑enantiomer [1].

Biocatalysis Pictet-Spengler Reaction Stereochemistry

Lipophilicity (LogP) Differentiation: 1‑Propyl vs. 1‑Methyl and 1‑Ethyl THBC‑3‑carboxylic Acids

The calculated partition coefficient (LogP) increases stepwise with the 1‑alkyl chain length. The 1‑propyl derivative exhibits a LogP of approximately 2.94, compared to ~1.8 for the 1‑ethyl analog and ~0.68 for the 1‑methyl analog . This represents a >2‑log‑unit increase relative to the 1‑methyl compound.

Physicochemical Properties Lipophilicity Drug Discovery

Synthetic Yield from L‑Tryptophan via Pictet‑Spengler Reaction: n‑Butyraldehyde vs. Other Aldehydes

The one‑pot Pictet‑Spengler condensation of L‑tryptophan with n‑butyraldehyde in aqueous ethanol under dilute sulfuric acid catalysis delivers the target 1‑n‑propyl‑THBC‑3‑carboxylic acid in 58 % isolated yield after 24 h at room temperature . Under analogous conditions, the 1‑methyl analog (from acetaldehyde) is reported in typical yields of 65–75 %, while the 1‑ethyl analog (from propionaldehyde) yields approximately 50–55 %.

Synthetic Chemistry Pictet-Spengler Process Chemistry

Commercial Availability and Purity Window: 1‑Propyl vs. 1‑Methyl and 1‑Ethyl Analogs

As of 2026, the 1‑propyl derivative is stocked by multiple global vendors (Fluorochem, AKSci, Bidepharm, MolCore, Leyan) with standard purities of 95–98 % . The 1‑methyl analog (CAS 5470‑37‑1) is more widely available and offered at up to 99 % purity, but at significantly higher cost (~£300/250 mg) due to demand as an analytical standard for food chemistry . The 1‑ethyl analog (CAS 109690‑46‑2) is less commonly stocked and often available only as a custom synthesis item with longer lead times .

Chemical Procurement Supply Chain Purity Specifications

Validated Application Scenarios for 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Evidence‑Linked Procurement Guidance


Biocatalytic Stereochemical Probe for Strictosidine Synthase Engineering

The (S)‑1‑n‑propyl‑THBC‑3‑carboxylic acid enantiomer, produced via STR‑catalyzed Pictet‑Spengler reaction with inverted substrate binding, serves as a definitive stereochemical probe for studying and engineering STR variants. Its unique binding mode distinguishes it from all other short‑chain aldehyde substrates [Section 3, Evidence 1]. Procurement of the (S)‑enantiomer is essential for crystallographic co‑complex studies and for benchmarking mutant enzyme stereoselectivity.

Intermediate for 1‑Propyl‑Substituted Harmine Derivatives with Antitumor Activity

This compound is a direct synthetic intermediate in the preparation of harmine derivatives bearing a 1‑n‑propyl side chain, as described in EP1634881 [Section 3, Evidence 3]. The 1‑propyl substitution pattern has been associated with modified cytotoxicity profiles in harmine‑based antitumor agents. Procuring the carboxylic acid intermediate allows medicinal chemistry teams to access this substitution space without de‑novo route development.

Lipophilicity‑Optimized Building Block for CNS‑Targeted Compound Libraries

With a calculated LogP of ~2.94, the 1‑propyl‑THBC‑3‑carboxylic acid is the most lipophilic of the common 1‑alkyl congeners, offering a >100‑fold theoretical increase in membrane permeability relative to the 1‑methyl analog [Section 3, Evidence 2]. This makes it the building block of choice for parallel library synthesis targeting intracellular or CNS receptors where passive diffusion is a critical parameter.

Nitrosation Kinetics Reference Compound for Food Safety Research

As a member of the 1‑R‑THBC‑3‑COOH series studied for N‑nitroso derivative formation under simulated gastric conditions [1], the 1‑n‑propyl variant can serve as a reference standard in analytical method development for nitrosamine risk assessment in processed foods, complementing the more commonly used 1‑methyl analog.

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